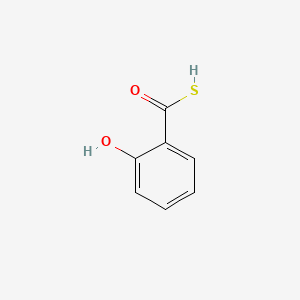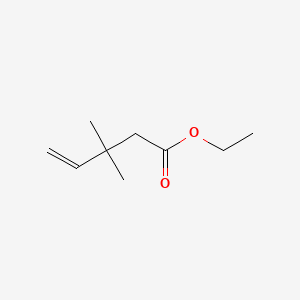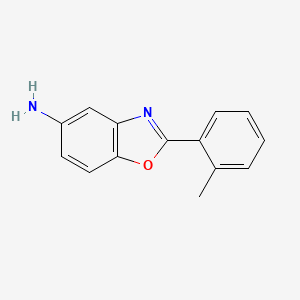
2-Ethyloxirane;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloxirane;propane-1,2-diol is a chemical compound with the molecular formula C7H16O3. It is a polymer formed from 1,2-propanediol and 2-ethyloxirane. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxirane;propane-1,2-diol typically involves the polymerization of 1,2-propanediol with 2-ethyloxirane. The reaction is carried out under controlled conditions to ensure the desired polymer structure is achieved. The process often requires the use of catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxirane;propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Ethyloxirane;propane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Ethyloxirane;propane-1,2-diol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A similar diol with applications in antifreeze and polymer production.
2-Ethyloxirane: An epoxide used in the synthesis of various organic compounds.
Ethylene glycol: Another diol with widespread use in antifreeze and as a precursor to polymers.
Uniqueness
2-Ethyloxirane;propane-1,2-diol is unique due to its polymer structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
31923-86-1 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2-ethyloxirane;propane-1,2-diol |
InChI |
InChI=1S/C4H8O.C3H8O2/c1-2-4-3-5-4;1-3(5)2-4/h4H,2-3H2,1H3;3-5H,2H2,1H3 |
InChI Key |
PIKWAJJVNAVSAA-UHFFFAOYSA-N |
SMILES |
CCC1CO1.CC(CO)O |
Canonical SMILES |
CCC1CO1.CC(CO)O |
| 31923-86-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)





dimethylsilane](/img/structure/B1618348.png)

![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)

